4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline
Description
4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the ortho position and a 3-methylpiperidin-1-yl moiety at the para position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which may enhance bioavailability and target specificity .
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)10-4-5-12(17)11(7-10)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMSGVWAQIOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 3-methylpiperidine with 2-(trifluoromethyl)aniline under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, a common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-nitrogen bond between the piperidine and aniline moieties.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique structural properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl group significantly impacts acidity and reactivity. For example:
- 2-(Trifluoromethyl)aniline : Predicted pKa = 1.10 (highly acidic due to ortho-substitution) .
- 4-(Trifluoromethyl)aniline : Experimental pKa = 2.75 (para-substitution reduces acidity compared to ortho) .
Data Table: Key Properties of Selected Compounds
*Estimated based on ortho-CF₃ analogs .
Research Findings and Implications
- Acidity and Bioactivity : The ortho-CF₃ group in this compound may enhance activity in acidic environments, similar to 2-(trifluoromethyl)aniline derivatives .
- Piperidine vs.
- Synthetic Flexibility : Unlike primary anilines (e.g., 2-CF₃ aniline), the tertiary amine in the target compound may limit direct derivatization but enable stable coordination in metal-catalyzed reactions .
Biological Activity
Overview
4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a piperidine ring and a trifluoromethyl group, which endow it with unique chemical properties that may influence its biological interactions and therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H14F3N
- Molecular Weight : 241.24 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group increases lipophilicity, which can enhance the compound's ability to penetrate biological membranes, potentially improving its efficacy as a therapeutic agent.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and the piperidine ring are critical for binding affinity and activity modulation. These interactions may lead to alterations in cellular signaling pathways, contributing to various biological effects, including anti-cancer properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. The piperidine moiety is known to interact with various enzymes, potentially modulating their activity. For example, research on piperidine derivatives has shown their effectiveness in inhibiting protein arginine methyltransferases (PRMTs), which are implicated in several cancers . This suggests that this compound might also act as an inhibitor against specific enzymes involved in tumor progression.
Table 1: Summary of Biological Activities Related to Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
